Cas no 2229687-48-1 (2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol)

2-(3-Aminobut-1-en-1-yl)-4,6-difluorophenol is a fluorinated phenolic compound featuring an amino-substituted butenyl side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances its electron-withdrawing properties, improving stability and facilitating selective functionalization. The amine group offers further derivatization potential, enabling the formation of amides, imines, or other nitrogen-containing derivatives. Its conjugated double bond system may contribute to applications in materials science, such as polymer precursors or ligands in coordination chemistry. The compound’s balanced lipophilicity and polarity make it suitable for fine-tuning physicochemical properties in drug design. Proper handling is required due to potential sensitivity to light and moisture.
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol structure
2229687-48-1 structure
商品名:2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
CAS番号:2229687-48-1
MF:C10H11F2NO
メガワット:199.197249650955
CID:6158557
PubChem ID:165717503

2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol 化学的及び物理的性質

名前と識別子

    • 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
    • 2229687-48-1
    • EN300-1797891
    • インチ: 1S/C10H11F2NO/c1-6(13)2-3-7-4-8(11)5-9(12)10(7)14/h2-6,14H,13H2,1H3/b3-2+
    • InChIKey: LXGDMFUIOVDGHZ-NSCUHMNNSA-N
    • ほほえんだ: FC1=CC(=CC(=C1O)/C=C/C(C)N)F

計算された属性

  • せいみつぶんしりょう: 199.08087030g/mol
  • どういたいしつりょう: 199.08087030g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 46.2Ų

2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1797891-1.0g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
1g
$1357.0 2023-06-02
Enamine
EN300-1797891-0.5g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
0.5g
$1302.0 2023-09-19
Enamine
EN300-1797891-0.05g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
0.05g
$1140.0 2023-09-19
Enamine
EN300-1797891-2.5g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
2.5g
$2660.0 2023-09-19
Enamine
EN300-1797891-5.0g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
5g
$3935.0 2023-06-02
Enamine
EN300-1797891-10g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
10g
$5837.0 2023-09-19
Enamine
EN300-1797891-0.25g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
0.25g
$1249.0 2023-09-19
Enamine
EN300-1797891-10.0g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
10g
$5837.0 2023-06-02
Enamine
EN300-1797891-0.1g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
0.1g
$1195.0 2023-09-19
Enamine
EN300-1797891-1g
2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol
2229687-48-1
1g
$1357.0 2023-09-19

2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol 関連文献

2-(3-aminobut-1-en-1-yl)-4,6-difluorophenolに関する追加情報

Comprehensive Overview of 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol (CAS No. 2229687-48-1)

2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol (CAS No. 2229687-48-1) is a fluorinated phenolic compound with a unique structural framework, combining an amine-functionalized butenyl side chain with a difluorophenol core. This molecular architecture grants it versatile applications in pharmaceutical intermediates, agrochemical research, and material science. The presence of both fluorine atoms and an unsaturated enamine moiety enhances its reactivity, making it a valuable building block for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating biological pathways.

In recent years, the demand for fluorinated compounds like 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol has surged due to their metabolic stability and bioavailability, traits highly sought after in modern therapeutics. A trending topic in organic chemistry revolves around "fluorine in drug design," where this compound’s difluorophenol group is studied for its ability to improve binding affinity and pharmacokinetics. Additionally, its enamine functionality aligns with the growing interest in "click chemistry" and "bioorthogonal reactions," enabling efficient conjugation in bioconjugation and probe development.

From an industrial perspective, CAS No. 2229687-48-1 is often discussed alongside "high-value chemical intermediates" and "green synthesis methods." Environmental concerns have driven research toward optimizing its production using catalytic processes or renewable feedstocks. Analytical techniques such as HPLC and NMR are critical for characterizing its purity, a common query among chemists verifying synthetic routes. The compound’s stability under varying pH conditions is another focal point, especially for formulations requiring prolonged shelf life.

The nomenclature 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol may appear complex, but its systematic name reflects precise IUPAC conventions—a detail frequently searched by students and professionals alike. For those exploring "structure-activity relationships (SAR)," the spatial arrangement of its fluorine and amine groups offers insights into electronic effects and steric hindrance. Computational chemists also model its interactions using "molecular docking" tools, a hot topic in AI-driven drug discovery.

In material science, the compound’s aromatic fluorination contributes to applications like liquid crystals or polymer additives, where thermal stability and optical properties are paramount. Searches for "fluorophenol derivatives" often lead to discussions about its role in advanced coatings or electronic materials. Safety data sheets (SDS) emphasize standard handling protocols, though it is not classified as hazardous under typical conditions—a relief for industrial users prioritizing workplace safety.

To summarize, 2-(3-aminobut-1-en-1-yl)-4,6-difluorophenol (CAS No. 2229687-48-1) bridges multiple disciplines, from medicinal chemistry to sustainable manufacturing. Its dual functionality as a fluorinated and aminated scaffold positions it at the forefront of innovation, answering pressing questions in both academic and industrial settings. As research progresses, this compound is poised to play a pivotal role in next-generation scientific breakthroughs.

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